N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2OS3/c25-20-14-8-2-5-11-17(14)29-21(20)22(28)27-24-19(13-7-1-4-10-16(13)30-24)23-26-15-9-3-6-12-18(15)31-23/h2-3,5-6,8-9,11-12H,1,4,7,10H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMHXMPBNEWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activity. They have shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. The compound’s interaction with its targets likely involves binding to bacterial proteins, disrupting their function, and leading to bacterial death.
Biochemical Pathways
These could include pathways involved in bacterial cell wall synthesis, protein synthesis, and DNA replication.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds. This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure combines multiple heterocyclic rings which may contribute to its biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to the one have shown potent activity against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 8 µg/mL against Staphylococcus aureus , indicating strong antibacterial potential .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound’s structure suggests potential interactions with cellular targets involved in cancer progression. In vitro studies have demonstrated that certain benzothiazole-based compounds exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards non-cancerous cells .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that certain analogues can significantly reduce inflammation markers in cellular models .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized various benzothiazole derivatives and tested their antimicrobial efficacy against clinical isolates. The compound demonstrated superior activity compared to standard antibiotics with MIC values confirming its potential as an alternative therapeutic agent .
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, the compound was evaluated against several cancer cell lines. Results indicated that it selectively inhibited tumor cell growth while sparing normal cells at lower concentrations (IC50 > 100 µg/mL), suggesting a favorable therapeutic index .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit the growth of various cancer cell lines through different mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of PI3K/Akt signaling |
In vitro studies have demonstrated that the compound effectively reduces cell viability and induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens, making it a candidate for treating bacterial infections:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 128 µg/mL | Biofilm formation inhibition |
These findings suggest that the compound may be effective against antibiotic-resistant strains, a growing concern in clinical settings.
Biochemical Mechanisms
The mechanisms underlying the biological activities of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involve interactions with various cellular targets:
- Anticancer Mechanism : The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.
- Antimicrobial Mechanism : It interferes with bacterial cell wall synthesis and inhibits protein synthesis, which are critical for bacterial growth and replication .
Study on Cancer Cell Lines
A notable study published in Cancer Letters reported that this compound significantly reduced the viability of multiple cancer cell lines in vitro. It showed synergistic effects when combined with standard chemotherapeutics like doxorubicin, enhancing overall treatment efficacy .
Antimicrobial Efficacy
Research conducted by Zhang et al. demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria. The study emphasized its potential as a novel therapeutic agent in combating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
